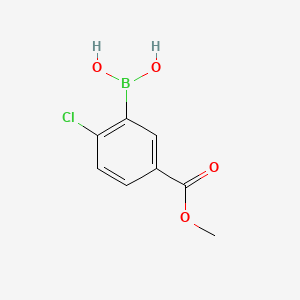

Acide 2-chloro-5-(méthoxycarbonyl)phénylboronique

Vue d'ensemble

Description

2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-(methoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

L'acide 2-chloro-5-(méthoxycarbonyl)phénylboronique est probablement utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est un outil puissant en chimie organique pour former des liaisons carbone-carbone et est largement utilisée dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .

Arylation au bore-Heck

Ce composé peut également être impliqué dans les processus d'arylation au bore-Heck. Cette réaction combine l'acide boronique avec des halogénures d'aryle ou des alcènes en présence d'un catalyseur au palladium pour créer des composés aromatiques substitués, qui sont précieux en chimie médicinale .

Développement de capteurs

Les acides boroniques, y compris les dérivés comme l'this compound, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété les rend utiles dans le développement de capteurs pour détecter les sucres, comme le glucose, ou les anions dans divers environnements .

Applications en science des matériaux

En science des matériaux, ce composé pourrait être utilisé pour modifier les surfaces ou créer des polymères ayant des propriétés spécifiques. Les acides boroniques peuvent former des liaisons covalentes réversibles avec les diols, ce qui peut être exploité pour créer des matériaux dynamiques qui peuvent répondre à des stimuli tels que les changements de pH ou la présence de certaines substances .

Études biologiques

La capacité du composé à former des complexes stables avec les glucides et autres diols suggère des applications potentielles dans les études biologiques, telles que la sondage de la structure et de la fonction des glycoprotéines ou d'autres molécules biologiques qui contiennent des groupes diol .

Découverte et développement de médicaments

Compte tenu de ses caractéristiques structurelles, l'this compound pourrait être utilisé dans les processus de découverte et de développement de médicaments, en particulier dans l'identification de nouveaux candidats médicaments ou l'optimisation de ceux existants par des approches de chimie médicinale .

Recherche en catalyse

Les acides boroniques sont souvent utilisés comme catalyseurs ou co-catalyseurs dans diverses réactions chimiques en raison de leur acidité de Lewis. Ce composé pourrait être exploré pour ses propriétés catalytiques dans des recherches visant à développer de nouvelles méthodologies synthétiques .

Surveillance environnementale

Les capacités de détection des acides boroniques peuvent être appliquées à la surveillance environnementale. Des composés comme l'this compound pourraient faire partie de systèmes conçus pour détecter les polluants ou les substances dangereuses dans l'eau, l'air ou le sol .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Chloro-5-(methoxycarbonyl)phenylboronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid can be influenced by factors such as temperature, pH, and the presence of other functional groups .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-(methoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions. In these reactions, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds.

Cellular Effects

The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid on cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular environments. For instance, compounds synthesized using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid could influence cell signaling pathways, gene expression, and cellular metabolism. The precise impact on cell function would depend on the nature of the synthesized compound and its interaction with cellular biomolecules .

Molecular Mechanism

At the molecular level, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by the transmetalation step where 2-Chloro-5-(methoxycarbonyl)phenylboronic acid transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . This mechanism highlights the compound’s ability to facilitate complex organic transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid are critical factors. The compound is generally stable under ambient conditions but may degrade over time, especially when exposed to moisture or extreme temperatures . Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that any long-term effects would be indirect, mediated through the synthesized compounds.

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid in animal models have not been extensively studied. Like many chemical compounds, its effects are likely dose-dependent. At low doses, it may facilitate desired biochemical reactions without significant adverse effects. At higher doses, there could be potential toxicity or adverse effects, particularly if the compound interacts with critical biomolecules or disrupts essential metabolic pathways .

Metabolic Pathways

2-Chloro-5-(methoxycarbonyl)phenylboronic acid is involved in metabolic pathways primarily through its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules . The compound’s impact on metabolic flux or metabolite levels would depend on the specific reactions it is involved in and the nature of the synthesized compounds.

Transport and Distribution

The transport and distribution of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may be transported and distributed similarly to other small organic molecules. It could interact with transporters or binding proteins that facilitate its movement within cells and tissues . The compound’s localization and accumulation would depend on its chemical properties and the cellular environment.

Subcellular Localization

The subcellular localization of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments where it can interact with enzymes and other biomolecules involved in biochemical reactions . Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function.

Propriétés

IUPAC Name |

(2-chloro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMDHZSRUQKDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657168 | |

| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-92-4 | |

| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

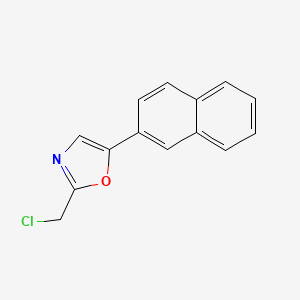

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)

![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)

amine](/img/structure/B1486523.png)

acetic acid](/img/structure/B1486528.png)